Cas no 119-62-0 (2-Amino-1-(4-nitrophenyl)-1,3-propanediol)

2-Amino-1-(4-nitrophenyl)-1,3-propanediol structure
119-62-0 structure
Product Name:2-Amino-1-(4-nitrophenyl)-1,3-propanediol
N.o CAS:119-62-0
MF:C9H12N2O4
MW:212.202582359314
CID:35918
PubChem ID:92743
Update Time:2025-10-28

2-Amino-1-(4-nitrophenyl)-1,3-propanediol Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol
    • 1-(p-Nitrophenyl)-2-amino-1,3-propanediol
    • DL-THREO-2-AMINO-1(4-NITROPHYL)PROPANE-1,3-PROPANEDIOL
    • 1,3-Propanediol, 2-amino-1-(p-nitrophenyl)-
    • 2-amino-1-(4-nitrophenyl)propane-1,3-diol
    • -hydroxy-4-nitro-
    • Phenylpropanol, α-amino-&#946
    • 1,3-Propanediol,2-amino-1-(p-nitrophenyl)- (6CI,8CI)
    • 1-(4-Nitrophenyl)-2-amino-1,3-propanediol
    • 1-(4-Nitrophenyl)-2-aminopropane-1,3-diol
    • 1-(p-Nitrophenyl)-1,3-dihydroxy-2-aminopropane
    • 2-Amino-1-p-nitrophenyl-1,3-propanediol
    • NSC 163951
    • p-Nitrophenyl-2-amino-1,3-propanediol
    • 2-Amino-3-(4-nitrophenyl)-1,3-propanediol
    • 1-(4'-nitrophenyl)-2-aminopropane-1,3-diol
    • 2-Amino-1-(4-nitrophenyl)-1,3-Propanediol (DL-)
    • D-(-)-Three-1-[4-Nitrophenyl]-2-AMino-1,3-Propanediol
    • S-BASE
    • NSC163951
    • 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL(DL-)/S-BASE
    • NSC 12466
    • (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol
    • 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-
    • AB00601071-07
    • CHEMBL25280
    • dextramine
    • NS00083545
    • EINECS 222-997-3
    • 1, 2-amino-1-(4-nitrophenyl)-
    • NS00082911
    • F87036
    • D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol
    • F0322-0027
    • (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol
    • FT-0600616
    • EN300-16771
    • 1,3-Propanediol, 2-amino-1-(p-nitrophenyl)-, D-threo-(-)-
    • NCGC00246273-01
    • AI3-62046
    • 3689-55-2
    • HMS2268H24
    • 2-Bromo-6-chlorophenylboronicacid
    • 119-62-0
    • EINECS 221-001-4
    • MLS001049025
    • BB 0257067
    • EU-0000552
    • 8FB0B566G6
    • SB44222
    • DTXSID501020866
    • Oprea1_299899
    • 1, 2-amino-1-(p-nitrophenyl)-
    • SY066624
    • AB00601071-09
    • VS-01059
    • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol #
    • AKOS016050620
    • SMR000387020
    • OCYJXSUPZMNXEN-UHFFFAOYSA-N
    • MFCD00007359
    • NS00079389
    • UNII-8FB0B566G6
    • D-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
    • AM20050390
    • NSC-163951
    • phenylaceticacid
    • SB79368
    • AKOS000118828
    • MFCD00066778
    • EINECS 204-338-1
    • Cambridge id 5104423
    • SCHEMBL251728
    • 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-, [R-(R*,R*)]-
    • FT-0634580
    • CBDivE_006305
    • CBDivE_003085
    • (R*,R*)-( inverted exclamation markA)-2-amino-1-(p-nitrophenyl)propane-1,3-diol
    • Z235472440
    • ALBB-015887
    • DB-017895
    • STK386820
    • trans-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
    • BBL002381
    • DB-104195
    • 1,3-propanediol, 2-amino-1-(4-nitrophenyl)-, (1R,2R)-, nitrate(1:1)
    • 221-001-4
    • AAA11962
    • [S(R*,R*)]-2-amino-1-(p-nitrophenyl)propane-1,3-diol
    • MDL: MFCD00066778
    • Inchi: 1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2
    • Chave InChI: OCYJXSUPZMNXEN-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)[N+](=O)[O-])C(CO)N

Propriedades Computadas

  • Massa Exacta: 212.08000
  • Massa monoisotópica: 212.079707
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 211
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: -0.7
  • Superfície polar topológica: 112

Propriedades Experimentais

  • Densidade: 1.41
  • Ponto de Fusão: 163-165 ºC
  • Ponto de ebulição: 451.9 °C at 760 mmHg
  • Ponto de Flash: 227.1 °C
  • Índice de Refracção: 1.63
  • PSA: 112.30000
  • LogP: 1.17130
  • FEMA: 2134

2-Amino-1-(4-nitrophenyl)-1,3-propanediol Dados aduaneiros

  • CÓDIGO SH:2922199090
  • Dados aduaneiros:

    中国海关编码:

    2922199090

    概述:

    2922199090. 其他氨基醇及其醚,酯和它们的盐(但含一种以上含氧基的除外). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Amino-1-(4-nitrophenyl)-1,3-propanediol Preçomais >>

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$ 55.00 2022-06-08
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1PlusChem
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1PlusChem
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$44.00 2025-02-18
1PlusChem
1P000PGP-100mg
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$122.00 2023-12-26
1PlusChem
1P000PGP-250mg
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